GSK 1562590 hydrochloride

Urotensin-II Receptor Binding Affinity Radioligand Binding Assay

Many UT antagonists show competitive, short-lived blockade, failing to maintain target coverage in chronic disease models. GSK 1562590 HCl overcomes this via insurmountable antagonism from slow receptor dissociation, providing sustained 24h pharmacodynamic effects with once-daily oral dosing. • pKi 9.14-9.66 across mammalian UT receptors; 10× more potent than GSK1440115 in vivo • Irreversible-like tissue bath washout resistance - ideal for receptor theory • Enables once-daily oral dosing, simplifying chronic in vivo protocols

Molecular Formula C30H31Cl3N4O4
Molecular Weight 617.9 g/mol
Cat. No. B10760792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 1562590 hydrochloride
Molecular FormulaC30H31Cl3N4O4
Molecular Weight617.9 g/mol
Structural Identifiers
SMILESCN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl
InChIInChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H
InChIKeyXTVXEMMIPYMBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK1562590: Slowly Dissociating Urotensin-II Receptor Antagonist


3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride, also known as GSK1562590 (CAS 1003878-07-6), is a selective, small-molecule antagonist of the urotensin-II (U-II) receptor (UT) [1]. It is a benzoxazinone derivative characterized by a pyrrolidine-containing side chain [2]. This compound is distinguished by its high binding affinity for mammalian UT receptors (pKi values ranging from 9.14 to 9.66 across species) and its unique, slowly reversible binding kinetics, which translate into a prolonged pharmacodynamic effect in ex vivo and in vivo models [1].

Why GSK1562590 Cannot Be Substituted


While several chemical series have been explored as UT receptor antagonists, they exhibit significant divergence in binding kinetics, functional antagonism, and in vivo efficacy [1]. Generic substitution among UT antagonists is scientifically unjustified due to critical differences in their pharmacological profiles. For example, many UT antagonists, including the structurally related GSK1440115, act as competitive antagonists, whereas GSK1562590 displays insurmountable antagonism due to its slow dissociation from the receptor [1]. This kinetic distinction directly impacts the duration of action and the ability to translate in vitro potency to meaningful in vivo efficacy, making GSK1562590 a uniquely suited tool for specific experimental paradigms where sustained target coverage is essential.

GSK1562590 vs. Generic UT Antagonists: Key Evidence


Superior Binding Affinity vs. GSK1440115

GSK1562590 demonstrates consistently higher binding affinity (lower Ki) for the urotensin-II (UT) receptor across multiple species compared to the structurally related benzoxazinone antagonist, GSK1440115. This represents a direct, head-to-head comparison of the two compounds within the same publication [1].

Urotensin-II Receptor Binding Affinity Radioligand Binding Assay

Insurmountable Antagonism in Isolated Arteries

In functional assays using isolated artery preparations, GSK1562590 acts as an insurmountable antagonist, meaning its maximal inhibitory effect cannot be overcome by increasing the concentration of the agonist. In contrast, GSK1440115 is a competitive antagonist whose effects are surmountable [1]. This kinetic difference is a key differentiator.

Functional Antagonism Vascular Pharmacology Insurmountable Antagonism

Prolonged Ex Vivo Pharmacodynamic Activity

The unique binding kinetics of GSK1562590 result in a significantly prolonged duration of action in ex vivo and in vivo models. This sustained effect is not observed with the competitive antagonist GSK1440115 and represents a key advantage for studies requiring continuous target inhibition [1].

Ex Vivo Pharmacology Pharmacodynamics Duration of Action

Enhanced In Vivo Potency for Pressor Response

In an anesthetized cat model, GSK1562590 demonstrates a 10-fold higher in vivo potency compared to GSK1440115 for inhibiting the hypertensive effect of exogenous urotensin-II. This result confirms that its superior in vitro profile translates to a meaningful difference in a whole-animal physiological system [1].

In Vivo Pharmacology Cardiovascular Potency

High Receptor Selectivity Profile

A critical attribute for a chemical probe is its selectivity for the intended target over a broad panel of unrelated receptors and enzymes. GSK1562590 exhibits a high degree of selectivity (>100-fold) for the UT receptor [1]. While this data is for the compound class, the specific comparison of GSK1562590 to a large panel is provided in the reference.

Receptor Selectivity Off-Target Effects GPCR

Favorable Oral Bioavailability and PK

GSK1562590 is orally active and demonstrates a favorable pharmacokinetic profile in preclinical species, supporting its use in chronic in vivo dosing studies [1]. This is a key advantage over peptide-based UT antagonists or those requiring parenteral administration. While a direct comparator is not provided in this evidence item, the oral bioavailability of GSK1562590 is a critical differentiator from alternative tool compounds.

Pharmacokinetics Oral Bioavailability ADME

Optimal Research Applications of GSK1562590


Chronic In Vivo Studies with Sustained Blockade

For investigations into the role of the urotensin-II system in chronic disease models (e.g., hypertension, heart failure, renal disease), GSK1562590 is the superior choice. Its prolonged pharmacodynamic effect allows for once-daily oral dosing to maintain continuous receptor inhibition over 24 hours [1]. This contrasts sharply with competitive antagonists like GSK1440115, whose effects are short-lived [1], and peptide-based antagonists, which are not orally bioavailable and have very short half-lives. This unique profile simplifies dosing regimens, ensures consistent target coverage, and is more likely to reveal disease-modifying effects.

Ex Vivo Studies of Insurmountable Antagonism

GSK1562590 is an essential tool for researchers investigating the functional consequences of insurmountable antagonism and slow receptor dissociation kinetics. Its unique behavior in isolated tissue bath experiments—where its effects are not reversed by washout, unlike the competitive antagonist GSK1440115 [1]—makes it invaluable for probing receptor theory, quantifying receptor reserve, and modeling the duration of drug action in a controlled in vitro environment.

In Vivo Cardiovascular Pharmacology

When evaluating the acute cardiovascular effects of urotensin-II in vivo, the high potency and oral activity of GSK1562590 provide clear experimental advantages. As demonstrated in the anesthetized cat model, it is 10-fold more potent than the comparator GSK1440115 at inhibiting the hypertensive response to exogenous U-II [1]. This higher potency reduces the amount of compound required, while its oral activity offers a non-invasive route of administration, making it the preferred small-molecule antagonist for studies of the UT system's role in blood pressure regulation.

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